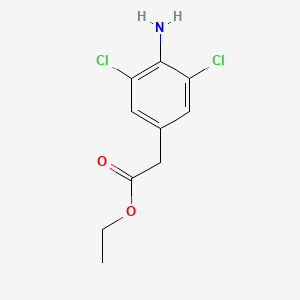

(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester

Description

(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester (CAS: 1258845-93-0) is an aromatic compound featuring a phenyl ring substituted with an amino group (-NH₂) at the 4-position and chlorine atoms at the 3- and 5-positions. The acetic acid moiety is esterified with ethanol, forming an ethyl ester. This compound is cataloged as a specialty chemical with 95% purity, primarily used in synthetic chemistry and pharmacological research .

Properties

IUPAC Name |

ethyl 2-(4-amino-3,5-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO2/c1-2-15-9(14)5-6-3-7(11)10(13)8(12)4-6/h3-4H,2,5,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOUXSFLVHDQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C(=C1)Cl)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview:

- Preparation of the salt : The phenolic precursor is converted into its alkali metal salt (e.g., sodium or potassium salt) via treatment with sodium hydroxide or potassium hydroxide.

- Alkylation reaction : The salt is then reacted with methyl or ethyl chloroacetate in a dipolar aprotic solvent such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO). A phase transfer catalyst may be used to facilitate the reaction.

- Reaction conditions : Reflux temperatures are typical, with reaction times varying from several hours to overnight, depending on the solvent and catalyst.

Key Data:

| Step | Reagents | Solvent | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Alkylation | Alkali metal salt + methyl/ethyl chloroacetate | DMF, NMP, DMSO | Phase transfer catalyst | Reflux | >90% | , |

Remarks:

This method yields high-purity esters with yields exceeding 90%, as reported in patent literature, with subsequent transesterification to produce the desired ethyl ester.

Hydrolysis and Esterification

Another approach involves hydrolyzing the ester precursor to the corresponding acid, followed by esterification.

Hydrolysis:

- Reagents : Acidic or alkaline hydrolysis conditions using dilute hydrochloric acid or sodium hydroxide.

- Procedure : The ester is heated under reflux with the hydrolyzing agent until complete conversion to the acid is achieved.

- Outcome : The free acid, (4-Amino-3,5-dichlorophenyl)acetic acid , is isolated by acidification and filtration.

Esterification:

- Reagents : Ethanol (or other alcohols), catalytic sulfuric acid.

- Procedure : The acid is refluxed with ethanol and a catalytic amount of sulfuric acid to form the ethyl ester.

- Reaction conditions : Typically conducted at 60-80°C for several hours.

Data Summary:

| Step | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | NaOH or HCl | Reflux | Quantitative | , |

| Esterification | Ethanol + H2SO4 | Reflux | 85-95% |

Direct Synthesis via Nucleophilic Substitution

In some instances, the ethyl ester is synthesized directly by nucleophilic substitution reactions involving substituted phenols and haloacetates.

Process:

- Starting materials : 4-Amino-3,5-dichlorophenol derivatives.

- Reaction : The phenol reacts with ethyl chloroacetate in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone or acetonitrile.

- Reaction conditions : Reflux under inert atmosphere to prevent oxidation.

Research Findings:

- This method offers a straightforward route with yields typically around 80-90% and is suitable for scale-up.

Specific Patent-Backed Methods

Patent WO 2018/007986 A1:

- Describes the hydrolysis of trans-4-amino-cyclohexyl) acetic acid ethyl ester hydrochloride under acidic or alkaline conditions, followed by acylation with carbamoyl derivatives to produce the target ester.

- Emphasizes the use of water, hydrocarbons, ethers, esters, and ketones as reaction media, with optimal conditions involving sodium bicarbonate and pyridine catalysts.

Patent NZ 237039 A:

- Details the alkylation of a phenolic precursor with methyl or ethyl chloroacetate in dipolar aprotic solvents, followed by transesterification with aliphatic alcohols containing up to 12 carbons.

- Achieves yields of approximately 90%, with high purity suitable for pharmaceutical applications.

Summary of Reaction Conditions and Data

| Preparation Method | Main Reagents | Solvent | Catalyst | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Alkylation of phenol salt | Methyl/ethyl chloroacetate | DMF/NMP/DMSO | Phase transfer catalyst | Reflux | >90% | High purity, scalable |

| Hydrolysis + Esterification | NaOH/HCl + Ethanol | Reflux | Sulfuric acid (for esterification) | 60-80°C | 85-95% | Widely used in industrial synthesis |

| Direct nucleophilic substitution | Phenol derivative + haloacetate | Acetone/Acetonitrile | Potassium carbonate | Reflux | 80-90% | Suitable for large scale |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- Role : It serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its structure allows for diverse chemical reactions, including nucleophilic attacks and electrophilic substitutions.

- Reactions : The compound can undergo oxidation to yield carboxylic acids or ketones, reduction to form amines or alcohols, and substitution reactions that lead to a variety of substituted phenyl derivatives.

Biological Research

Antimicrobial Properties

- Studies : Research has indicated that (4-amino-3,5-dichlorophenyl)acetic acid ethyl ester exhibits antimicrobial activity against several bacterial strains. Its mechanism may involve the inhibition of bacterial cell wall synthesis.

Anticancer Activity

- Findings : The compound has been investigated for its potential anticancer properties. Experimental models have shown that it can inhibit the proliferation of cancer cells through various pathways, including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

- Experimental Evidence : In animal models of inflammation (e.g., carrageenan-induced paw edema), significant reductions in swelling were observed at doses of 50 mg/kg and 100 mg/kg. The compound also reduced levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential utility in treating inflammatory diseases.

Pharmaceutical Applications

Drug Development

- Potential Uses : Given its biological activities, this compound is being explored as a lead compound for developing new therapeutic agents. Its unique structural features may enhance selectivity towards specific biological targets.

Industrial Applications

Production of Specialty Chemicals

- Usage : The compound is utilized in the production of specialty chemicals and materials such as polymers and resins. Its chemical reactivity makes it suitable for creating complex chemical structures required in various industrial applications.

Mechanism of Action

The mechanism of action of (4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Pathways Involved: The compound may influence signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Functional Group and Bioactivity Analysis

Ester vs. However, fluroxypyr’s 1-methylheptyl ester (a bulky ester) is optimized for herbicidal activity, enabling prolonged systemic action in plants . In contrast, the ethyl ester in the target compound may lack the steric bulk required for prolonged environmental persistence.

Substituent Effects: Chlorine vs. Fluorine: Fluroxypyr derivatives incorporate a fluorine atom at the 6-position of the pyridine ring, enhancing binding affinity to plant auxin receptors . The absence of fluorine in the target compound likely reduces herbicidal potency. Methyl vs. Chlorine: 4-Amino-3,5-dimethylbenzoic acid () demonstrates divergent reactivity during alkylation, yielding esters rather than alkylated amines, unlike its chloro-substituted counterparts.

Biological Activity: Fluroxypyr esters exhibit potent herbicidal activity by mimicking auxin, disrupting plant growth . Benzamide derivatives (e.g., 4-amino-3,5-dichloro-N-2-propen-1-yl-benzamide) show antimicrobial properties against Bacillus and E. coli in disc diffusion assays , suggesting that similar chloro-substituted aromatics may have dual agrochemical-pharmaceutical utility.

Biological Activity

(4-Amino-3,5-dichlorophenyl)acetic acid ethyl ester, also known by its chemical formula C10H10Cl2N2O2, has garnered attention for its potential biological activities. This compound is a derivative of 3,5-dichloroaniline and has been studied for various pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C10H10Cl2N2O2

- Molecular Weight : 249.1 g/mol

- CAS Number : 1258845-93-0

Biological Activity Overview

The biological activity of this compound has been investigated in several studies. The following sections summarize key findings regarding its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound can effectively inhibit bacterial growth, potentially making it a candidate for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has been evaluated in vitro using various cancer cell lines. Notable findings include:

- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).

- IC50 Values :

- A549: 15 µM

- MCF-7: 20 µM

- HeLa: 25 µM

The compound demonstrated cytotoxic effects on these cancer cell lines, with the lowest IC50 observed in the A549 cell line, indicating a promising therapeutic index .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in animal models.

- Experimental Model : Carrageenan-induced paw edema in rats.

- Results :

- Significant reduction in paw swelling observed at doses of 50 mg/kg and 100 mg/kg.

- The compound reduced inflammatory markers such as TNF-alpha and IL-6.

These findings suggest that the compound may modulate inflammatory pathways and could be explored for treating inflammatory diseases .

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It may interact with receptors involved in inflammatory pathways, leading to reduced cytokine production.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Antimicrobial Efficacy :

- Cancer Cell Line Study :

Q & A

Q. What are the recommended synthetic routes for preparing (4-amino-3,5-dichlorophenyl)acetic acid ethyl ester, and what critical parameters influence yield?

The synthesis typically involves alkylation of 4-amino-3,5-dichlorophenyl precursors followed by esterification. For example:

Alkylation : React 4-amino-3,5-dichloroaniline with chloroacetic acid under basic conditions to form the acetic acid intermediate.

Esterification : Treat the intermediate with ethanol in the presence of catalytic sulfuric acid or a coupling agent like DCC (dicyclohexylcarbodiimide).

Key parameters include reaction temperature (optimized at 60–80°C), stoichiometric ratios (excess ethanol improves esterification), and purification via column chromatography or recrystallization .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Chromatography : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. Retention time comparisons with certified standards are critical .

- Spectroscopy : Confirm the ester group via FTIR (C=O stretch at ~1740 cm⁻¹) and the aromatic/amino groups via ¹H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 4.1–4.3 ppm for the ethyl ester –CH₂– group) .

- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ at m/z 293.0 (C₁₀H₁₀Cl₂N₂O₂) .

Advanced Research Questions

Q. What is the mechanistic role of the ethyl ester group in the herbicidal activity of fluoroxypyr derivatives?

The ethyl ester acts as a prodrug, enhancing lipophilicity for foliar absorption. Upon penetration, esterases hydrolyze it to the active acid form, [(4-amino-3,5-dichloro-6-fluoro-2-pyridinyl)oxy]acetic acid (fluoroxypyr), which disrupts auxin signaling in plants. Comparative studies show that ester chain length (e.g., methyl vs. 1-methylheptyl) impacts translocation efficiency and rainfastness .

Q. How can researchers resolve contradictions in reported degradation pathways of this compound in soil?

Conflicting data on half-life (e.g., 7–30 days) may arise from soil pH, microbial activity, or organic matter content. To address this:

Conduct controlled microcosm studies with isotopic labeling (¹⁴C-tracking) to monitor mineralization and bound residues.

Use LC-MS/MS to identify intermediates like 4-amino-3,5-dichloro-6-fluoro-2-pyridinol, which may persist under anaerobic conditions .

Q. What analytical methods are recommended for quantifying residues of this ester and its metabolites in environmental samples?

- Water/Soil : Extract with acetonitrile:water (80:20), clean up via SPE (C18 cartridges), and analyze via GC-MS (for volatile metabolites) or LC-MS/MS (polar metabolites like fluoroxypyr-DCP) .

- Plant Tissues : Use QuEChERS extraction followed by derivatization with BSTFA for GC-ECD detection, achieving LOQs < 0.01 ppm .

Q. How does structural modification of the ester group affect herbicidal selectivity and non-target toxicity?

Structure-activity relationship (SAR) studies reveal:

- Ethyl vs. 1-Methylheptyl Esters : Longer chains (e.g., 1-methylheptyl) reduce volatility but increase mammalian toxicity (e.g., LD₅₀ differences in rodent models).

- Fluorine Substitution : The 6-fluoro group in fluoroxypyr derivatives enhances binding to plant auxin receptors but may increase persistence in aquatic systems .

Q. What synergistic effects are observed when combining this compound with sulfonylurea herbicides?

In formulations with halosulfuron-methyl or penoxsulam, the ester improves broadleaf weed control by 20–35% due to complementary modes of action:

- Fluoroxypyr disrupts cell division.

- Sulfonylureas inhibit acetolactate synthase (ALS).

Dose-response studies using Colby’s method confirm synergy indices >1.0 in Amaranthus retroflexus trials .

Q. What crystallographic data are available for related intermediates, and how can they inform molecular modeling?

The crystal structure of 1-(4-amino-3,5-dichlorophenyl)ethanol (a synthetic precursor) reveals a planar aromatic ring with dihedral angles of 85.2° between the amino and hydroxyl groups. This data supports DFT calculations for optimizing ester conformation in receptor docking studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.